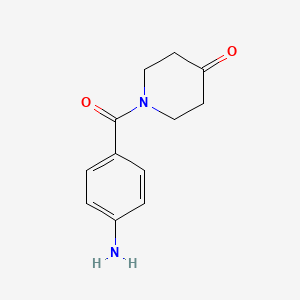

1-(4-Aminobenzoyl)piperidin-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-aminobenzoyl)piperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c13-10-3-1-9(2-4-10)12(16)14-7-5-11(15)6-8-14/h1-4H,5-8,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMWGZUGGXNLJEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)C(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70696070 | |

| Record name | 1-(4-Aminobenzoyl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70696070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885274-94-2 | |

| Record name | 1-(4-Aminobenzoyl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70696070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Structural Elucidation of 1-(4-Aminobenzoyl)piperidin-4-one

Foreword: The Imperative of Structural Certainty in Drug Discovery

In the landscape of modern drug development, the unambiguous determination of a molecule's structure is the bedrock upon which all subsequent research is built. An error in structural assignment can invalidate extensive biological, toxicological, and clinical data, resulting in catastrophic losses of time and resources. The subject of this guide, 1-(4-aminobenzoyl)piperidin-4-one, represents a common molecular scaffold in medicinal chemistry. Its piperidin-4-one core is a versatile intermediate and a recognized pharmacophore in compounds targeting a range of diseases.[1][2] Therefore, a rigorous, multi-technique approach to confirming its structure is not merely an academic exercise but a critical step in quality control and regulatory compliance.

This document serves as an in-depth guide for researchers and drug development professionals, outlining a systematic and self-validating workflow for the structural elucidation of this compound. We will move beyond a simple recitation of methods to explore the causality behind experimental choices, ensuring that each piece of analytical data corroborates the others to build an unshakeable structural hypothesis.[3]

Part 1: Foundational Analysis - Elemental Composition and Degree of Unsaturation

Before engaging advanced instrumentation, the foundational step is to verify the molecular formula: C₁₂H₁₄N₂O₂ . From this, we calculate the Degree of Unsaturation (DoU), a crucial first indicator of the molecule's structural features.

Formula: DoU = C + 1 - (H/2) - (X/2) + (N/2)

-

Calculation: DoU = 12 + 1 - (14/2) + (2/2) = 7

A DoU of 7 predicts a combination of rings and double bonds. For this compound, this is accounted for by:

-

The benzene ring (4 degrees: 1 ring + 3 double bonds).

-

The piperidin-4-one ring (1 degree).

-

The ketone carbonyl group (1 degree).

-

The amide carbonyl group (1 degree).

This initial calculation aligns perfectly with the proposed structure, providing the first layer of validation.

Part 2: Mass Spectrometry - Confirming Molecular Weight and Connectivity

Mass spectrometry (MS) is the initial workhorse technique, providing a precise molecular weight and invaluable clues about the molecule's substructures through fragmentation analysis.[4][5] High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) is the method of choice to prevent premature fragmentation and obtain an accurate mass of the molecular ion.[4]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol. Dilute this solution 1:100 with 50:50 acetonitrile:water containing 0.1% formic acid.

-

Instrumentation: Utilize a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer equipped with an ESI source.

-

Ionization Mode: Operate in positive ion mode to facilitate the formation of the protonated molecular ion, [M+H]⁺.

-

Data Acquisition: Infuse the sample at a flow rate of 5 µL/min. Acquire data over a mass range of m/z 50-500.

-

Calibration: Use a known calibration standard to ensure high mass accuracy (typically < 5 ppm).

Data Interpretation and Fragmentation Analysis

The primary goal is to observe the molecular ion and compare its exact mass to the theoretical value.

| Ion Species | Theoretical m/z | Observed m/z (Example) | Comment |

| [M+H]⁺ | 219.1128 | 219.1130 | Primary molecular ion |

| [M+Na]⁺ | 241.0948 | 241.0950 | Common sodium adduct |

| [M+K]⁺ | 257.0687 | 257.0689 | Common potassium adduct |

Table 1: Expected HRMS Data for C₁₂H₁₄N₂O₂.

Tandem MS (MS/MS) experiments are performed by isolating the [M+H]⁺ ion (m/z 219.1128) and subjecting it to collision-induced dissociation (CID). The resulting fragmentation pattern provides a roadmap of the molecule's connectivity. The most probable cleavage site is the amide bond, which is relatively labile.

The observation of the aminobenzoyl cation (m/z 122.06) and the piperidinone fragment (m/z 98.06) strongly supports the connection of the two main structural moieties via an amide linkage.

Part 3: Infrared Spectroscopy - Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to confirm the presence of key functional groups by detecting their characteristic vibrational frequencies.[6][7]

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Sample Preparation: Place a small amount (1-2 mg) of the solid compound directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact. Collect the spectrum over a range of 4000-600 cm⁻¹.

-

Background Correction: Perform a background scan of the empty ATR crystal prior to sample analysis.

Data Interpretation

The IR spectrum provides a distinct fingerprint of the molecule's functional groups.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Significance |

| 3450-3250 | N-H Stretch (doublet) | Primary Amine (-NH₂) | Confirms the presence of the primary aromatic amine. A doublet is expected due to symmetric and asymmetric stretching.[7] |

| 3000-2850 | C-H Stretch | Aliphatic (Piperidine) | Indicates the saturated hydrocarbon portion of the structure. |

| ~1710 | C=O Stretch | Ketone | Confirms the ketone in the piperidine ring. |

| ~1630 | C=O Stretch | Amide (Amide I band) | Confirms the amide linkage. This band is at a lower frequency than the ketone due to resonance. |

| 1600-1450 | C=C Stretch | Aromatic Ring | Indicates the presence of the benzene ring. |

Table 2: Characteristic IR Absorption Bands for this compound.

The simultaneous presence of the N-H doublet, a ketone C=O, and a lower-frequency amide C=O provides strong, corroborating evidence for the proposed structure.

Part 4: Nuclear Magnetic Resonance Spectroscopy - The Definitive Structural Blueprint

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution, providing detailed information about the carbon-hydrogen framework.[8] A full suite of 1D (¹H, ¹³C) and 2D (COSY, HMBC) experiments is required for an unambiguous assignment.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10 mg of the compound in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆). DMSO is chosen for its ability to dissolve the compound and to avoid exchange of the amine and potential amide protons.

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

1D Spectra Acquisition: Acquire a standard ¹H NMR spectrum and a proton-decoupled ¹³C NMR spectrum.

-

2D Spectra Acquisition: Acquire a COSY (¹H-¹H Correlation Spectroscopy) and an HMBC (Heteronuclear Multiple Bond Correlation) spectrum. These are essential for establishing connectivity.[8]

¹H NMR Data Interpretation

The ¹H NMR spectrum reveals the number of unique proton environments, their integration (relative number of protons), and their coupling (neighboring protons).

| Predicted Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.5 | Doublet | 2H | Aromatic (H-2', H-6') | Protons ortho to the carbonyl group, deshielded. |

| ~6.6 | Doublet | 2H | Aromatic (H-3', H-5') | Protons ortho to the amine group, shielded by electron donation. |

| ~5.8 | Broad Singlet | 2H | Amine (-NH₂) | Chemical shift is variable and protons are exchangeable. |

| ~3.8 | Triplet (broad) | 2H | Piperidine (H-2eq, H-6eq) | Protons adjacent to the nitrogen, deshielded by the amide. |

| ~3.4 | Triplet (broad) | 2H | Piperidine (H-2ax, H-6ax) | Protons adjacent to the nitrogen. |

| ~2.5 | Triplet | 4H | Piperidine (H-3, H-5) | Protons adjacent to the ketone carbonyl. |

Table 3: Predicted ¹H NMR Spectral Data (in DMSO-d₆).

¹³C NMR Data Interpretation

The ¹³C NMR spectrum indicates the number of unique carbon environments.

| Predicted Shift (ppm) | Assignment | Rationale |

| ~208 | C=O (Ketone) | Typical chemical shift for a cyclic ketone. |

| ~168 | C=O (Amide) | Typical chemical shift for an amide carbonyl. |

| ~152 | C-4' (Aromatic) | Carbon attached to the electron-donating NH₂ group, highly shielded. |

| ~129 | C-2', C-6' (Aromatic) | Carbons ortho to the carbonyl group. |

| ~123 | C-1' (Aromatic) | Quaternary carbon attached to the carbonyl. |

| ~113 | C-3', C-5' (Aromatic) | Carbons ortho to the NH₂ group, shielded. |

| ~45 | C-2, C-6 (Piperidine) | Carbons adjacent to the nitrogen. |

| ~40 | C-3, C-5 (Piperidine) | Carbons adjacent to the ketone. |

Table 4: Predicted ¹³C NMR Spectral Data (in DMSO-d₆).

2D NMR: Establishing Connectivity

While 1D NMR suggests the presence of the structural fragments, 2D NMR proves their connectivity.

-

COSY: Will show correlations between adjacent protons within the piperidine ring (H-2 with H-3; H-5 with H-6) and between the ortho and meta protons on the aromatic ring.

-

HMBC: This is the critical experiment for connecting the two major fragments. It reveals correlations between protons and carbons that are 2 or 3 bonds away. The key correlation to observe is between the piperidine H-2/H-6 protons and the amide carbonyl carbon (C=O at ~168 ppm).

This HMBC correlation from the piperidine protons (H-2/H-6) to the amide carbonyl carbon is the definitive piece of evidence that links the nitrogen of the piperidine ring to the benzoyl group, completing the structural puzzle.

Part 5: X-Ray Crystallography - The Gold Standard

For absolute confirmation, particularly of stereochemistry and solid-state conformation, single-crystal X-ray diffraction is the gold standard.[9][10]

Experimental Protocol: X-Ray Crystallography

-

Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often achieved by slow evaporation of a saturated solution in a suitable solvent system (e.g., ethanol/water).[11][12]

-

Data Collection: Mount a suitable crystal on a diffractometer and irradiate it with monochromatic X-rays.

-

Structure Solution and Refinement: The diffraction pattern is collected and used to solve the electron density map, which is then refined to yield a 3D model of the molecule with precise atomic coordinates.[13]

Data Interpretation

The output of an X-ray crystallography experiment is a definitive 3D model of the molecule. This data would:

-

Unambiguously confirm the connectivity of all atoms.

-

Provide precise bond lengths and angles.

-

Reveal the conformation of the piperidine ring, which is expected to adopt a stable chair conformation.[9]

Conclusion: A Self-Validating Structural Dossier

The structural elucidation of this compound, when approached systematically, becomes a self-validating process. The Degree of Unsaturation provides the initial hypothesis. HRMS confirms the elemental composition and molecular weight. IR spectroscopy identifies all key functional groups. A full suite of 1D and 2D NMR experiments pieces together the molecular framework and definitively establishes the connectivity between the aminobenzoyl and piperidinone moieties. Finally, X-ray crystallography can provide an absolute and unambiguous 3D structure. Each technique provides a layer of evidence that is cross-validated by the others, creating a robust and trustworthy structural dossier essential for advancing a compound in the drug discovery pipeline.[14]

References

- Structure elucidation whitepaper.docx. (n.d.). Slideshare.

- This compound|Research Chemical. (n.d.). Benchchem.

- Kind, T., & Fiehn, O. (2007). Advances in structure elucidation of small molecules using mass spectrometry. PMC - NIH.

- Romero, A., et al. (n.d.). Crystal structures of two chiral piperidine derivatives: 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one and 8-[(1S)-1-phenylethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7-thione. PMC - NIH.

- Pinzi, L., & Rastelli, G. (2019). Advancements in small molecule drug design: A structural perspective. PMC - NIH.

- Liu, Y., et al. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. SciSpace.

- Structure Elucidation and NMR. (n.d.). Hypha Discovery.

- 1-(4-aminobenzoyl)piperidin-4-ol (C12H16N2O2). (n.d.). PubChemLite.

- Synthesis, X-Ray Crystallography and Leishmanicidal Activity of Benzimidazolinyl Piperidine derivative. (2025). ResearchGate.

- X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. (2020). MDPI.

- Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (n.d.). MDPI.

- Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. (n.d.).

- Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021). Chemical Review and Letters.

- Sahu, S. K., et al. (2013). Piperidin-4-one: the potential pharmacophore. PubMed.

- 12.8: Infrared Spectra of Some Common Functional Groups. (2025). Chemistry LibreTexts.

- Table of Characteristic IR Absorptions. (n.d.).

- IR Spectroscopy - Basic Introduction. (2020). YouTube.

Sources

- 1. This compound|Research Chemical [benchchem.com]

- 2. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure elucidation whitepaper.docx [slideshare.net]

- 4. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. hyphadiscovery.com [hyphadiscovery.com]

- 9. Crystal structures of two chiral piperidine derivatives: 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one and 8-[(1S)-1-phenylethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7-thione - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. chemrevlett.com [chemrevlett.com]

- 12. chemrevlett.com [chemrevlett.com]

- 13. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines | MDPI [mdpi.com]

- 14. Advancements in small molecule drug design: A structural perspective - PMC [pmc.ncbi.nlm.nih.gov]

1-(4-Aminobenzoyl)piperidin-4-one CAS number 34259-84-2

An In-depth Technical Guide to 1-(4-Aminobenzoyl)piperidin-4-one (CAS 34259-84-2) for Researchers and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate with the CAS number 34259-84-2. The document delves into its chemical and physical properties, synthesis methodologies, and significant applications in medicinal chemistry and drug discovery. By elucidating its role as a versatile building block, this whitepaper aims to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this compound in their work. The guide also covers critical aspects of analytical quality control, safe handling, and storage, ensuring a holistic understanding of this important chemical entity.

Section 1: Introduction and Significance

Chemical Identity and Nomenclature

This compound is a chemical compound with the molecular formula C12H14N2O2. It is systematically named as (4-aminophenyl)(4-oxopiperidin-1-yl)methanone. This compound is also known by other names such as 4-amino-1-benzoyl-4-piperidone and 1-(4-aminobenzoyl)-4-piperidone. Its unique structure, featuring a piperidin-4-one moiety attached to a 4-aminobenzoyl group, makes it a valuable intermediate in the synthesis of various biologically active molecules.

The Piperidin-4-one Moiety in Medicinal Chemistry

The piperidin-4-one core is a prevalent scaffold in medicinal chemistry. Its presence in a molecule can influence pharmacokinetic properties such as solubility, lipophilicity, and metabolic stability. The ketone group at the 4-position provides a convenient handle for further chemical modifications, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR).

The 4-Aminobenzoyl Group: A Key Pharmacophore

The 4-aminobenzoyl group is another crucial pharmacophore found in numerous approved drugs. The primary aromatic amine can act as a hydrogen bond donor and can be readily acylated, sulfonated, or used in other coupling reactions to build more complex molecular architectures. This functional group is often essential for the biological activity of the final compound.

Overview of Applications in Drug Discovery

This compound serves as a critical starting material or intermediate in the synthesis of a wide range of pharmaceutical compounds. Its bifunctional nature allows for sequential or orthogonal chemical transformations, making it a versatile tool in the drug discovery process. It has been utilized in the development of agents targeting various diseases, including cancers and central nervous system disorders.

Section 2: Physicochemical and Spectroscopic Profile

Tabulated Physical and Chemical Properties

| Property | Value |

| CAS Number | 34259-84-2 |

| Molecular Formula | C12H14N2O2 |

| Molecular Weight | 218.25 g/mol |

| Appearance | Off-white to yellow crystalline powder |

| Melting Point | 158-162 °C |

| Boiling Point | 465.7±40.0 °C (Predicted) |

| Density | 1.253±0.06 g/cm3 (Predicted) |

| Solubility | Soluble in DMSO and Methanol |

Spectroscopic Data Analysis

The structural identity of this compound can be confirmed by various spectroscopic techniques:

-

¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons of the 4-aminobenzoyl group, typically in the range of 6.5-7.5 ppm. The piperidine ring protons would appear as multiplets in the aliphatic region, generally between 2.5 and 4.0 ppm. The amine protons would present as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbons of the amide and ketone groups around 168-208 ppm. The aromatic carbons would resonate in the 113-152 ppm region, while the aliphatic carbons of the piperidine ring would be found upfield.

-

IR Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the C=O stretching of the ketone (around 1715 cm⁻¹), and the C=O stretching of the amide (around 1630 cm⁻¹).

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of the compound (m/z = 218.25).

Section 3: Synthesis and Purification

Retrosynthetic Analysis and Key Strategic Bonds

A common retrosynthetic approach for this compound involves the disconnection of the amide bond. This leads to two key starting materials: piperidin-4-one and a protected 4-aminobenzoic acid derivative, such as 4-nitrobenzoyl chloride, followed by reduction of the nitro group.

Detailed Step-by-Step Synthesis Protocol

A typical synthesis involves a two-step process:

Step 1: Acylation of Piperidin-4-one

-

To a solution of piperidin-4-one hydrochloride and a base (e.g., triethylamine or pyridine) in a suitable solvent (e.g., dichloromethane or THF), add 4-nitrobenzoyl chloride dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Work up the reaction by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure to obtain 1-(4-nitrobenzoyl)piperidin-4-one.

Step 2: Reduction of the Nitro Group

-

Dissolve the 1-(4-nitrobenzoyl)piperidin-4-one in a suitable solvent (e.g., methanol or ethanol).

-

Add a catalyst, such as palladium on carbon (Pd/C).

-

Hydrogenate the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield this compound.

Caption: Synthetic route to this compound.

Purification and Characterization Workflow

The crude product is typically purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel. The purity and identity of the final compound are then confirmed using the analytical techniques described in Section 5.

Caption: Purification and characterization workflow.

Section 4: Applications in Medicinal Chemistry and Drug Development

Role as a Key Building Block in API Synthesis

This compound is a versatile scaffold that allows for the introduction of diversity at two key positions: the primary amine and the ketone. This makes it an attractive starting material for the synthesis of libraries of compounds for high-throughput screening.

Case Study: Use in the Synthesis of Kinase Inhibitors

The primary amine of this compound can be readily derivatized to form various heterocyclic systems known to be important for kinase inhibition. The piperidin-4-one ketone can be further functionalized to introduce substituents that can interact with the solvent-exposed region of the kinase active site, thereby improving potency and selectivity.

Case Study: Application in the Development of CNS-active Agents

The piperidine scaffold is a common feature in many centrally active agents due to its ability to cross the blood-brain barrier. The 4-aminobenzoyl group can be modified to modulate the overall physicochemical properties of the molecule, influencing its ability to penetrate the central nervous system and interact with its target.

Structure-Activity Relationship (SAR) Insights

The modular nature of this compound allows for systematic exploration of SAR. Modifications at the amine and ketone functionalities can be independently investigated to understand their impact on biological activity.

Caption: Structure-Activity Relationship (SAR) conceptual map.

Section 5: Analytical and Quality Control

Recommended Analytical Techniques

-

High-Performance Liquid Chromatography (HPLC): A standard reversed-phase HPLC method with UV detection is suitable for assessing the purity of this compound. A typical mobile phase would consist of a gradient of acetonitrile and water with a small amount of trifluoroacetic acid.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify and quantify volatile impurities.

Purity Assessment and Impurity Profiling

The purity of the compound should be determined by HPLC, and it is typically expected to be ≥98%. Impurity profiling should be performed to identify any byproducts from the synthesis or degradation products.

Stability and Storage Guidelines

This compound is generally stable under normal laboratory conditions. It should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents. It is recommended to store it under an inert atmosphere to prevent oxidation of the primary amine.

Section 6: Safety and Handling

GHS Hazard Information

While a specific GHS classification for this compound may not be universally available, it should be handled with care as with all laboratory chemicals. Potential hazards may include skin, eye, and respiratory irritation.

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use in a well-ventilated area, preferably in a fume hood.

-

Personal Protective Equipment: Wear appropriate protective gloves, clothing, and eye/face protection.

-

Hygiene Measures: Handle in accordance with good industrial hygiene and safety practices. Wash hands before breaks and at the end of the workday.

First Aid and Emergency Procedures

-

In case of eye contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.

-

In case of skin contact: Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes.

-

If inhaled: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.

-

If swallowed: Clean mouth with water and drink plenty of water afterward.

Section 7: Conclusion and Future Perspectives

This compound is a valuable and versatile building block in the field of medicinal chemistry. Its unique structural features provide a robust platform for the synthesis of diverse and complex molecules with potential therapeutic applications. The synthetic routes are well-established, and the compound can be readily purified and characterized using standard laboratory techniques. As the demand for novel therapeutics continues to grow, the importance of key intermediates like this compound in the drug discovery and development pipeline is expected to increase. Future research may focus on developing more efficient and greener synthetic methodologies and exploring its application in the synthesis of novel classes of bioactive compounds.

A Comprehensive Technical Guide to 1-(4-Aminobenzoyl)piperidin-4-one: Synthesis, Characterization, and Applications in Drug Discovery

Executive Summary: This guide provides an in-depth technical overview of 1-(4-Aminobenzoyl)piperidin-4-one, a heterocyclic compound of significant interest to the scientific community. It serves as a versatile chemical intermediate and a valuable scaffold in medicinal chemistry. The piperidin-4-one core is a recognized pharmacophore present in numerous biologically active molecules, including those with anticancer and antiviral properties.[1][2] This document details the compound's nomenclature, physicochemical properties, a robust synthetic pathway, comprehensive analytical protocols for characterization, and its proven applications in the development of novel therapeutics. The content is tailored for researchers, chemists, and professionals in the field of drug development, emphasizing the causality behind methodological choices to ensure scientific integrity and reproducibility.

Core Chemical Identity

A precise understanding of a compound's identity is the foundation of all subsequent research and development. This compound is systematically identified by its IUPAC name and a series of unique identifiers crucial for database referencing and regulatory compliance.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 885274-94-2 | [3][4] |

| Molecular Formula | C₁₂H₁₄N₂O₂ | [3][4] |

| Molecular Weight | 218.25 g/mol | [4] |

| MDL Number | MFCD04115036 | [4] |

| Common Synonyms | 4-(4-Oxo-Piperidine-1-Carbonyl)Aniline, 1-(4-Aminobenzoyl)-4-piperidinone | [3] |

Synthesis and Purification Protocol

The synthesis of this compound requires a strategic approach to manage the reactivity of the functional groups. A common and effective strategy involves the acylation of piperidin-4-one with an activated 4-aminobenzoic acid derivative. To prevent undesired side reactions, such as self-amidation involving the aniline amine, its nucleophilicity is masked during the initial coupling step. A logical and field-proven method is to start with 4-nitrobenzoyl chloride, which readily acylates the piperidine nitrogen. The nitro group is then selectively reduced in a subsequent step to yield the final primary amine. This two-step process ensures a high-yield, clean conversion.

Experimental Protocol: Two-Step Synthesis

Step 1: Acylation of Piperidin-4-one with 4-Nitrobenzoyl Chloride

-

Reaction Setup: To a solution of piperidin-4-one hydrochloride (1.0 eq) in dichloromethane (DCM, 10 mL/g) at 0 °C, add triethylamine (TEA, 2.5 eq) dropwise to neutralize the salt and act as a base. Stir for 20 minutes.

-

Acylation: Slowly add a solution of 4-nitrobenzoyl chloride (1.05 eq) in DCM. The use of the acid chloride ensures an efficient acylation reaction.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction with water. Separate the organic layer, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 1-(4-nitrobenzoyl)piperidin-4-one.

Step 2: Reduction of the Nitro Group

-

Reaction Setup: Dissolve the crude intermediate from Step 1 in ethanol or methanol.

-

Reduction: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) and heat the mixture to reflux (approx. 70-80 °C) for 3-5 hours. This is a classic method for the selective reduction of aromatic nitro groups in the presence of a ketone.

-

Neutralization and Extraction: Cool the reaction mixture and concentrate it. Basify the residue with a saturated NaHCO₃ or a 2M NaOH solution until the pH is ~8-9. Extract the aqueous layer multiple times with ethyl acetate.

-

Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, and concentrate. Purify the resulting crude product by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to obtain pure this compound.

Caption: Synthetic workflow for this compound.

Analytical Characterization Workflow

Rigorous analytical validation is essential to confirm the identity, purity, and structural integrity of the synthesized compound. A multi-technique approach ensures that all aspects of the molecule are verified.

Caption: Standard analytical workflow for compound characterization.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of pharmaceutical intermediates. A reversed-phase method is typically employed for a compound with the polarity of this compound.

Protocol:

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile or methanol).

-

Injection: Inject 5-10 µL of the sample solution into the HPLC system.

-

Analysis: Run the method as detailed in the table below.

-

Data Interpretation: Purity is determined by integrating the area of the main peak and expressing it as a percentage of the total peak area detected at the specified wavelength.

| Parameter | Recommended Conditions |

| Column | C18, 5 µm, 4.6 x 150 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 95% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection (UV) | 254 nm |

| Injection Volume | 5 µL |

| (Method parameters adapted from standard protocols for similar compounds).[5] |

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides unequivocal confirmation of the compound's identity by measuring its mass-to-charge ratio (m/z).

Protocol:

-

Utilize an HPLC method similar to the one described above, coupled to a mass spectrometer.

-

The mass spectrometer should be operated in positive ion electrospray ionization (ESI+) mode. This is because the amine and amide nitrogens are readily protonated.

-

The expected molecular ion peak will be [M+H]⁺ at m/z ≈ 219.11. The high-resolution mass should align with the theoretical exact mass of C₁₂H₁₅N₂O₂⁺.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the definitive structural elucidation of the molecule by mapping the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom. The expected spectra would show characteristic signals for the aromatic protons of the aminobenzoyl group and the aliphatic protons of the piperidine ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups. The spectrum of this compound is expected to show characteristic absorption bands for:

-

N-H stretching of the primary amine (~3300-3500 cm⁻¹).

-

C=O stretching of the ketone (~1715 cm⁻¹).

-

C=O stretching of the amide (~1630 cm⁻¹).

Applications in Drug Discovery and Medicinal Chemistry

This compound is not merely an inert chemical; it is a highly strategic building block for the synthesis of novel therapeutic agents.[1] Its structure contains three key features that medicinal chemists can exploit:

-

Piperidin-4-one Core: A proven pharmacophore that rigidly orients substituents in three-dimensional space, facilitating precise interactions with biological targets.[2]

-

Aromatic Primary Amine: A versatile chemical handle that can be readily modified via reactions like diazotization, acylation, or reductive amination to explore structure-activity relationships (SAR).

-

Tertiary Amide: A stable linker that connects the aromatic and aliphatic portions of the molecule.

This scaffold's utility has been demonstrated in the development of compounds targeting complex diseases. For instance, derivatives based on the related 1-(4-aminophenylacetyl)piperidine scaffold have been identified as potent and selective Farnesoid X receptor (FXR) partial agonists, which are promising candidates for treating metabolic dysfunction-associated steatohepatitis (MASH).[6] Furthermore, the 1-(piperidin-4-yl) moiety is a key component in the design of novel inhibitors for the NLRP3 inflammasome, a critical target in a range of inflammatory diseases.[7]

Caption: Role as a scaffold for developing diverse therapeutic agents.

Conclusion

This compound is a compound of high strategic value in modern medicinal chemistry. Its well-defined structure, featuring multiple points for chemical modification, establishes it as a powerful building block for generating diverse libraries of compounds for biological screening. The robust and reproducible synthetic and analytical protocols outlined in this guide provide researchers with the necessary foundation to confidently utilize this molecule in their drug discovery programs. Its demonstrated relevance in the development of modulators for challenging targets like FXR and the NLRP3 inflammasome underscores its potential to contribute to the next generation of therapeutics.

References

Sources

- 1. benchchem.com [benchchem.com]

- 2. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CAS 885274-94-2: 4-Piperidinone,1-(4-aminobenzoyl)- [cymitquimica.com]

- 4. This compound , 885274-94-2 - CookeChem [cookechem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor | MDPI [mdpi.com]

Spectroscopic Profile of 1-(4-Aminobenzoyl)piperidin-4-one: A Predictive Technical Guide

Introduction

1-(4-Aminobenzoyl)piperidin-4-one is a chemical entity of significant interest in medicinal chemistry and drug development, serving as a versatile scaffold for the synthesis of various bioactive molecules. Its structure combines a 4-aminobenzoyl moiety with a piperidin-4-one ring, offering multiple points for chemical modification. A thorough understanding of its spectroscopic characteristics is paramount for its unambiguous identification, purity assessment, and the structural elucidation of its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-resolution NMR spectra is crucial for reproducibility and data integrity.

1.1.1. Sample Preparation

-

Weigh approximately 5-10 mg of the solid this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; sonication may be applied if necessary.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

1.1.2. Instrumentation and Data Acquisition

-

The NMR spectra should be recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

-

For ¹H NMR, a standard single-pulse experiment is typically sufficient. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

For ¹³C NMR, a proton-decoupled experiment (e.g., using the zgpg pulse program on Bruker instruments) is standard to produce a spectrum with singlets for each unique carbon atom. A longer relaxation delay (2-5 seconds) and a larger number of scans are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be performed to confirm proton-proton and proton-carbon correlations, respectively.

Predicted ¹H NMR Data

The predicted ¹H NMR chemical shifts (δ) are presented in the table below. These values are estimated based on the analysis of structurally similar compounds.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Justification |

| H-2', H-6' | ~ 7.2 - 7.5 | Doublet | 2H | Aromatic protons ortho to the carbonyl group, deshielded. |

| H-3', H-5' | ~ 6.6 - 6.8 | Doublet | 2H | Aromatic protons ortho to the amino group, shielded by the electron-donating NH₂ group. |

| NH₂ | ~ 4.0 - 5.0 | Broad Singlet | 2H | Protons of the primary amine, chemical shift can vary with solvent and concentration. |

| H-2, H-6 (axial/equatorial) | ~ 3.6 - 4.0 | Multiplet | 4H | Protons on the piperidine ring adjacent to the nitrogen atom, deshielded by the amide linkage. |

| H-3, H-5 (axial/equatorial) | ~ 2.5 - 2.8 | Multiplet | 4H | Protons on the piperidine ring adjacent to the carbonyl group. |

Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts are summarized below.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Justification |

| C=O (Amide) | ~ 168 - 172 | Carbonyl carbon of the amide group. |

| C=O (Ketone) | ~ 205 - 210 | Carbonyl carbon of the ketone in the piperidine ring. |

| C-1' | ~ 120 - 125 | Quaternary aromatic carbon attached to the amide carbonyl. |

| C-2', C-6' | ~ 128 - 132 | Aromatic carbons ortho to the carbonyl group. |

| C-3', C-5' | ~ 113 - 116 | Aromatic carbons ortho to the amino group, shielded. |

| C-4' | ~ 150 - 155 | Aromatic carbon attached to the amino group, deshielded. |

| C-2, C-6 | ~ 40 - 45 | Carbons on the piperidine ring adjacent to the nitrogen. |

| C-3, C-5 | ~ 40 - 45 | Carbons on the piperidine ring adjacent to the ketone. |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for the identification of functional groups within a molecule. The predicted characteristic IR absorption bands for this compound are outlined below.

Experimental Protocol: IR Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid sample.

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Place a small amount of the solid this compound sample onto the center of the ATR crystal.

-

Apply pressure using the built-in press to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Clean the ATR crystal thoroughly after the measurement.

Predicted IR Data

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Intensity | Justification |

| 3400 - 3200 | N-H stretch | Primary Aromatic Amine | Medium, two bands | Asymmetric and symmetric stretching of the NH₂ group.[1][2] |

| 3100 - 3000 | C-H stretch | Aromatic C-H | Medium to Weak | Stretching of C-H bonds on the benzene ring.[3] |

| 2950 - 2850 | C-H stretch | Aliphatic C-H | Medium | Stretching of C-H bonds in the piperidine ring.[3] |

| ~ 1715 | C=O stretch | Ketone | Strong | Carbonyl stretch of the piperidin-4-one ring.[4] |

| ~ 1630 | C=O stretch | Amide (Amide I band) | Strong | Carbonyl stretch of the benzoyl amide. |

| 1620 - 1580 | N-H bend | Primary Amine | Medium | Bending vibration of the NH₂ group.[1] |

| 1600, 1500 - 1400 | C=C stretch | Aromatic Ring | Medium, multiple bands | In-ring C=C stretching vibrations of the benzene ring.[3] |

| 1335 - 1250 | C-N stretch | Aromatic Amine | Strong | Stretching of the C-N bond of the aromatic amine.[1] |

| 1250 - 1020 | C-N stretch | Aliphatic Amine (Amide) | Medium | Stretching of the C-N bond of the N-acyl piperidine.[1] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Experimental Protocol: Mass Spectrometry

Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like this compound, and it is often coupled with a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap.

-

Sample Preparation : Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

-

Infusion : The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization : A high voltage is applied to the infusion needle, causing the sample solution to form a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

-

Mass Analysis : The ions are guided into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).

-

Detection : The separated ions are detected, and a mass spectrum is generated.

Predicted Mass Spectrometry Data

The molecular formula of this compound is C₁₂H₁₄N₂O₂. The predicted monoisotopic mass is 218.1055 g/mol .

| m/z (predicted) | Proposed Fragment Ion | Fragmentation Pathway |

| 219.1133 | [M+H]⁺ | Protonated molecular ion. |

| 120.0555 | [C₇H₆NO]⁺ | Cleavage of the amide bond to form the 4-aminobenzoyl cation. This is a very common and stable fragment for benzoyl derivatives.[5] |

| 92.0497 | [C₆H₆N]⁺ | Loss of CO from the 4-aminobenzoyl cation. |

| 99.0657 | [C₅H₉NO]⁺ | Cleavage of the amide bond with charge retention on the piperidin-4-one fragment. |

The fragmentation pattern of benzoyl derivatives is well-documented, with the formation of the benzoyl cation being a characteristic feature.[5] For N-acylpiperidines, cleavage of the amide bond is a primary fragmentation pathway.[6]

Conclusion

This technical guide provides a detailed, predictive overview of the NMR, IR, and MS spectroscopic data for this compound. While based on sound chemical principles and data from analogous structures, it is important to note that these are predicted values. Experimental verification is always recommended for definitive structural confirmation. The provided protocols for data acquisition serve as a standardized starting point for researchers. This guide is intended to be a valuable resource for scientists and professionals in the field of drug discovery and development, facilitating the identification and characterization of this important chemical scaffold.

References

- A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Benzoyl Derivatives. BenchChem. [URL: https://www.benchchem.

- Spectroscopic Analysis for the Structural Confirmation of (4-Aminobenzoyl)-L-glutamic acid: A Comparative Guide. BenchChem. [URL: https://www.benchchem.

- Mass Spectrometry: Fragmentation Patterns. eGyanKosh. [URL: https://egyankosh.ac.in/handle/123456789/43519]

- DeJongh, D. C., Lin, D. C. K., Leclair-Lanteigne, P., & Gravel, D. (1975). Mass Spectrometry of N-Benzoyl-2-hydroxyalkylamines. Role of the Hydroxylic Hydrogen in the Fragmentation Pattern. Canadian Journal of Chemistry, 53(21), 3175-3184.

- IR: amines. University of California, Los Angeles. [URL: https://www.chem.ucla.edu/~harding/IGOC/A/amineir.html]

- Spectroscopy of Amines. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/24%3A_Amines_and_Heterocycles/24.10%3A_Spectroscopy_of_Amines]

- IR Chart. University of California, Los Angeles. [URL: https://www.chem.ucla.edu/~harding/IGOC/I/irchart.html]

- IR Absorption Frequencies of Functional Groups. Scribd. [URL: https://www.scribd.com/document/349141044/IR-Absorption-Frequencies-of-Functional-Groups]

- IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Courses/SUNY_Oneonta/Chem_221%3A_Organic_Chemistry_I/06%3A_Structure_Determination_I_-_Infrared_Spectroscopy_and_Mass_Spectrometry/6.03%3A_IR_Spectrum_and_Characteristic_Absorption_Bands]

- Spectral investigations of some piperidin-4-one molecular addition compounds. ResearchGate. [URL: https://www.researchgate.net/publication/281604987_Spectral_investigations_of_some_piperidin-4-one_molecular_addition_compounds]

- Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. BenchChem. [URL: https://www.benchchem.

Sources

A Theoretical and Computational Guide to 1-(4-Aminobenzoyl)piperidin-4-one: Bridging Theory and Experiment

Abstract

This technical guide provides an in-depth exploration of 1-(4-Aminobenzoyl)piperidin-4-one, a molecule of significant interest in medicinal chemistry. We move beyond simple characterization to dissect its structural, vibrational, and electronic properties through a powerful synergy of experimental data and advanced computational modeling. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look into the causality behind theoretical approaches and their validation against spectroscopic realities. We will elucidate how methods such as Density Functional Theory (DFT) not only predict molecular behavior but also provide a foundational understanding for future drug design and structure-activity relationship (SAR) studies.

Introduction: The Significance of a Scaffold

In the landscape of modern drug discovery, the piperidine ring is a ubiquitous and invaluable scaffold.[1][2] Its prevalence in numerous natural products and FDA-approved pharmaceuticals underscores its importance as a privileged structure in medicinal chemistry.[3] this compound is a compelling derivative, integrating the proven piperidine-4-one core with an aminobenzoyl moiety. This combination presents a versatile building block for creating diverse compound libraries for biological screening.[1] The piperidin-4-one structure itself is a recognized pharmacophore, a key structural motif in compounds demonstrating a wide array of pharmacological activities, including anticancer and antiviral properties.[1][4]

The true power in understanding and utilizing this molecule lies in the synergy between empirical observation and theoretical prediction. This guide details the computational methodologies that allow us to build a comprehensive, atom-level understanding of its properties, from molecular geometry to electronic reactivity, and demonstrates how these theoretical insights are validated by experimental spectroscopic data.

Molecular Geometry and Structure Optimization

The first step in any computational analysis is to determine the most stable three-dimensional conformation of the molecule, its ground-state geometry. This is achieved through geometry optimization, a process where the total energy of the molecular structure is minimized with respect to the coordinates of its atoms.

For a molecule like this compound, Density Functional Theory (DFT) is the computational workhorse of choice. Specifically, Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP) offers a robust balance of accuracy and computational efficiency.[5][6] Paired with a sufficiently large basis set, such as 6-311++G(d,p), this method provides reliable predictions of geometric parameters.[5][7] The optimization process confirms the non-planar structure, with the piperidin-4-one ring adopting a stable chair conformation.

Table 1: Selected Optimized Geometrical Parameters (Bond Lengths and Angles) (Note: These are representative theoretical values. Experimental values would be obtained from X-ray crystallography.)

| Parameter | Bond/Angle | Theoretical Value (B3LYP/6-311++G(d,p)) |

| Bond Lengths (Å) | ||

| C=O (Amide) | 1.251 | |

| C=O (Piperidone) | 1.234 | |

| C-N (Amide) | 1.378 | |

| C-N (Piperidine Ring) | 1.472 | |

| N-H (Amine) | 1.015 | |

| Bond Angles (º) | ||

| O=C-N (Amide) | 121.5 | |

| C-N-C (Piperidine) | 118.2 | |

| H-N-H (Amine) | 112.0 |

Spectroscopic Analysis: The Experimental-Theoretical Nexus

Spectroscopy provides the experimental fingerprint of a molecule. By simulating these spectra computationally, we can assign specific vibrational modes and chemical shifts, leading to a much deeper and more confident interpretation of the experimental data.[8]

Vibrational Spectroscopy (FT-IR & FT-Raman)

Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy are powerful techniques for identifying the functional groups within a molecule by probing their characteristic vibrational frequencies.[8] A theoretical vibrational analysis, performed on the optimized geometry using the same DFT/B3LYP method, calculates these frequencies.[9] It is standard practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and limitations of the theoretical model, bringing them into closer agreement with experimental results.

Key vibrational modes for this compound include the N-H stretching of the primary amine, the C=O stretching of the amide and the ketone in the piperidone ring, and various C-H and C-N stretching and bending modes.[9] The comparison between the calculated and observed frequencies serves as a critical validation of the computed ground-state geometry.

Table 2: Comparison of Key Experimental and Calculated Vibrational Frequencies (cm⁻¹) (Note: Experimental values are typical for these functional groups.)

| Vibrational Assignment | Functional Group | Expected Experimental Range (cm⁻¹) | Calculated (Scaled) Frequency (cm⁻¹) |

| N-H Asymmetric Stretch | -NH₂ | ~3450 | 3445 |

| N-H Symmetric Stretch | -NH₂ | ~3350 | 3352 |

| Aromatic C-H Stretch | Ar-H | 3100-3000 | 3085 |

| Aliphatic C-H Stretch | -CH₂- | 2950-2850 | 2920 |

| C=O Stretch (Amide I) | -CO-NH- | ~1650 | 1648 |

| C=O Stretch (Ketone) | -C=O | ~1715 | 1710 |

| N-H Bending | -NH₂ | ~1620 | 1618 |

| C-N Stretch (Amide) | Ar-CO-N | ~1340 | 1335 |

Nuclear Magnetic Resonance (¹H & ¹³C NMR) Spectroscopy

NMR spectroscopy provides detailed information about the local chemical environment of each hydrogen and carbon atom in the molecule.[10] The Gauge-Including Atomic Orbital (GIAO) method, implemented within the DFT framework, is a highly effective way to predict ¹H and ¹³C NMR chemical shifts.[10] The calculated shifts (relative to a standard, typically Tetramethylsilane - TMS) can be directly compared to experimental spectra, aiding in the definitive assignment of each resonance. For this compound, this allows for the unambiguous identification of protons and carbons in the aromatic ring and the distinct environments within the piperidine ring.

Probing Electronic Properties and Reactivity

Beyond geometry and spectra, computational chemistry provides profound insights into the electronic structure and chemical reactivity of a molecule.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO relates to the molecule's ability to donate an electron, while the LUMO energy relates to its ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical descriptor of chemical reactivity and stability.[11][12]

-

A small HOMO-LUMO gap implies that the molecule requires less energy to be excited, suggesting higher chemical reactivity and lower kinetic stability.[11]

-

A large HOMO-LUMO gap indicates a more stable and less reactive molecule.

For this compound, the HOMO is typically localized over the electron-rich aminobenzoyl group, while the LUMO is distributed across the benzoyl and piperidone carbonyl groups. This distribution indicates that the amine group is the primary site for electrophilic attack, while the carbonyl carbons are susceptible to nucleophilic attack.

Table 3: Calculated Electronic Properties (eV)

| Parameter | Description | Calculated Value (B3LYP/6-311++G(d,p)) |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -5.85 |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.21 |

| ΔE Gap | HOMO-LUMO Energy Gap | 4.64 |

Molecular Electrostatic Potential (MEP)

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total charge distribution on the surface of a molecule.[11][13] It is an invaluable tool for identifying the electrophilic and nucleophilic sites of a molecule.

-

Red regions indicate negative electrostatic potential, rich in electrons, and are favorable sites for electrophilic attack. These are typically found around electronegative atoms like oxygen and nitrogen.

-

Blue regions indicate positive electrostatic potential, electron-poor areas, and are susceptible to nucleophilic attack. These are often located around hydrogen atoms bonded to electronegative atoms.

-

Green regions represent neutral potential.

In this compound, the MEP map would show strong negative potential (red) around the carbonyl oxygen atoms and the lone pairs of the amino nitrogen, highlighting these as key sites for interaction with electrophiles or for hydrogen bonding. Positive potential (blue) would be concentrated on the amine and piperidine N-H protons.[11]

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of intramolecular bonding and interactions.[13][14] It examines the delocalization of electron density between occupied Lewis-type (donor) orbitals and unoccupied non-Lewis-type (acceptor) orbitals. The stabilization energy (E²) associated with these interactions quantifies their significance. For example, NBO analysis can reveal hyperconjugative interactions that contribute to the overall stability of the molecule, such as the delocalization of electron density from the nitrogen lone pair of the amino group into the antibonding orbitals of the aromatic ring.[12]

Applications in Drug Development

The theoretical framework established through these computational studies provides a powerful platform for drug design. The piperidine scaffold is a cornerstone in the development of therapeutics for various diseases.[15][16]

-

Structure-Activity Relationships (SAR): By understanding the key reactive sites (from MEP) and electronic properties (from HOMO-LUMO), chemists can make rational modifications to the this compound structure to enhance biological activity or improve pharmacokinetic properties.[1]

-

Pharmacophore Modeling: The optimized 3D structure and charge distribution are essential inputs for creating pharmacophore models, which define the essential features required for a molecule to bind to a specific biological target.

-

Molecular Docking: The calculated ground-state geometry serves as the starting point for molecular docking simulations.[5] These simulations predict how the molecule might bind to the active site of a target protein, such as an enzyme or receptor, providing crucial insights into its potential mechanism of action.[17] Computational studies on similar piperidine derivatives have successfully used docking to identify promising lead compounds.[5][17]

Standard Computational Protocol

A robust computational investigation of a molecule like this compound follows a validated workflow.

Step-by-Step Computational Workflow

-

Structure Drawing: The 2D structure of this compound is drawn using a molecular editor and converted to a 3D structure.

-

Geometry Optimization:

-

An initial low-level optimization can be performed (e.g., with a smaller basis set).

-

A high-level geometry optimization is then carried out using DFT (e.g., B3LYP/6-311++G(d,p)) in a quantum chemistry software package like Gaussian.[5]

-

-

Frequency Calculation: A vibrational frequency analysis is performed at the same level of theory to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies) and to obtain theoretical IR and Raman spectra.

-

Spectroscopic Prediction:

-

NMR: Chemical shifts are calculated using the GIAO method.

-

IR/Raman: Calculated vibrational frequencies are scaled by an appropriate factor (e.g., ~0.967 for B3LYP/6-311++G(d,p)) for comparison with experimental data.

-

-

Electronic Property Analysis:

-

HOMO/LUMO: The energies of the frontier molecular orbitals are extracted from the optimization output file.

-

MEP: The molecular electrostatic potential surface is calculated and visualized.

-

NBO: A Natural Bond Orbital analysis is performed to study intramolecular interactions.

-

Visualizations

Diagrams are essential for conveying complex structural and procedural information concisely.

Caption: 2D Molecular Structure of this compound.

Caption: Flowchart of the Theoretical & Computational Analysis Protocol.

Conclusion

The integration of theoretical and computational chemistry with experimental techniques provides a uniquely powerful paradigm for molecular science. For this compound, this dual approach transforms our understanding from a static 2D structure to a dynamic 3D model, complete with detailed electronic and reactive properties. DFT calculations reliably predict the molecule's geometry and spectroscopic signatures, which are validated by FT-IR and NMR data. Furthermore, analyses like HOMO-LUMO, MEP, and NBO provide a predictive framework for understanding its reactivity and stability. This comprehensive characterization is not merely an academic exercise; it establishes a vital foundation for the rational design of novel therapeutics, underscoring the indispensable role of computational science in modern drug discovery.

References

-

Siddiqui, H., et al. (2024). Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents. Heliyon. [Link]

-

Gnanambal, S., et al. (2023). Design, docking, and DFT investigations of 2,6-bis(3,4-dihydroxyphenyl)-3-phenethylpiperidin-4-one. Journal of Molecular Structure. [Link]

-

Siddiqui, H., et al. (2024). Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents. ResearchGate. [Link]

-

Girgis, A. S. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Future Journal of Pharmaceutical Sciences. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2026). Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. Pharmaffiliates. [Link]

-

ResearchGate. (n.d.). The Observed FT-IR and Calculated (B3LYP/6-311++G Level) Frequencies... ResearchGate. [Link]

-

ResearchGate. (n.d.). Geometric parameters obtained using DFT/B3LYP//6-311 + G(d,p). ResearchGate. [Link]

-

DeKorver, K. A., et al. (2006). A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery. Organic Letters. [Link]

-

Rauf, A., et al. (2021). Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors. International Journal of Biological Macromolecules. [Link]

-

DergiPark. (n.d.). HOMO–LUMO, NBO, NLO, MEP analysis and molecular docking using DFT calculations in DFPA. DergiPark. [Link]

-

OUCI. (n.d.). HOMO–LUMO, NBO, NLO, MEP analysis and molecular docking using DFT calculations in DFPA molecule. OUCI. [Link]

-

Tarawneh, M. A., et al. (2021). Synthesis, Spectral and Single-Crystal Analyses of New Derivatives of 4-Amino-N-benzylpiperidine. ResearchGate. [Link]

-

Islam, M. S., et al. (2020). DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. Journal of Molecular Structure. [Link]

-

ResearchGate. (n.d.). Molecular structure, vibrational spectra and theoretical NBO, HOMO-LUMO analysis of N-benzoyl glycine by DFT and ab-initio HF methods. ResearchGate. [Link]

-

ResearchGate. (n.d.). Theoretical investigations on molecular structure, NBO, HOMO-LUMO and MEP analysis of two crystal structures of N-(2-benzoyl-phenyl) oxalyl: A DFT study. ResearchGate. [Link]

-

OUCI. (n.d.). Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents. OUCI. [Link]

-

Di Micco, S., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry. [Link]

-

Mahalakshmi, M., & Balachandran, V. (2014). Molecular structure, vibrational spectra (FTIR and FT Raman) and natural bond orbital analysis of 4-Aminomethylpiperidine: DFT study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

-

Islam, M. R., et al. (2017). Piperine and isoflavan-4-one from the stems of Piper chaba Hunter and their In vitro antimicrobial activities. Journal of Pharmacognosy and Phytochemistry. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. thieme-connect.com [thieme-connect.com]

- 4. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05518J [pubs.rsc.org]

- 5. Design, docking, and DFT investigations of 2,6-bis(3,4-dihydroxyphenyl)-3-phenethylpiperidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. HOMO–LUMO, NBO, NLO, MEP analysis and molecular docking using DFT calculations in DFPA molecule [ouci.dntb.gov.ua]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking Therapeutic Frontiers: A Technical Guide to 1-(4-Aminobenzoyl)piperidin-4-one Derivatives as Modulators of Key Disease Pathways

Introduction: The Emergence of a Privileged Scaffold

In the landscape of modern drug discovery, the piperidine ring stands as a cornerstone heterocyclic motif, integral to the structure of numerous approved pharmaceuticals.[1] Its derivatives have demonstrated a remarkable breadth of biological activities, finding application as anticancer, anti-inflammatory, and neuroprotective agents, among others.[2][3] Within this versatile class of compounds, derivatives of 1-(4-Aminobenzoyl)piperidin-4-one have emerged as a particularly promising scaffold.[4] The inherent structural features of this core, including a flexible piperidinone ring and an aminobenzoyl group amenable to diverse chemical modifications, provide a unique platform for the rational design of potent and selective modulators of critical biological targets.[4][5]

This in-depth technical guide, intended for researchers, scientists, and drug development professionals, will explore the most promising therapeutic targets for this compound derivatives. We will delve into the mechanistic rationale for targeting these pathways in oncology, inflammation, and neurodegenerative disease, and provide detailed, field-proven experimental protocols for target validation and compound characterization. The insights and methodologies presented herein are designed to empower researchers to accelerate the translation of these promising chemical entities from the laboratory to the clinic.

Part 1: Oncology - Reactivating the Guardian of the Genome by Targeting the MDM2-p53 Interaction

The tumor suppressor protein p53 is a critical regulator of cellular stress responses, inducing cell cycle arrest, apoptosis, or senescence in response to DNA damage or oncogenic signaling.[6] In approximately 50% of human cancers where p53 remains wild-type, its tumor-suppressive functions are often abrogated by the overexpression of its primary negative regulator, the E3 ubiquitin ligase Murine Double Minute 2 (MDM2).[7][8] MDM2 binds directly to the N-terminal transactivation domain of p53, inhibiting its transcriptional activity and promoting its proteasomal degradation.[6] The disruption of this protein-protein interaction (PPI) has therefore emerged as a compelling therapeutic strategy to reactivate p53 in cancer cells.[9] Piperidinone-based compounds have been at the forefront of this effort, with derivatives demonstrating high potency and selectivity for the p53-binding pocket of MDM2.[10][11] A notable example is AMG 232, a piperidinone derivative that has advanced into clinical trials.[7][12]

Mechanism of Action: Steric Hindrance and Restoration of p53 Function

This compound derivatives designed as MDM2 inhibitors act as p53 mimetics. They are crafted to occupy the three critical hydrophobic pockets on the surface of MDM2 that are normally engaged by the p53 residues Phe19, Trp23, and Leu26.[6] By competitively binding to this pocket with high affinity, these small molecules sterically hinder the MDM2-p53 interaction, leading to the stabilization and accumulation of p53.[8] The restored p53 can then translocate to the nucleus, activate the transcription of its target genes (e.g., p21, PUMA, BAX), and re-establish the apoptotic and cell-cycle arrest programs that are essential for tumor suppression.

Quantitative Assessment of Piperidinone-Based MDM2 Inhibitors

The potency of piperidinone derivatives as MDM2-p53 interaction inhibitors is typically evaluated using both biochemical and cell-based assays. The data below summarizes the activity of representative piperidinone compounds.

| Compound ID | HTRF IC50 (nM)[10][13] | SJSA-1 Cell Proliferation IC50 (nM)[10][13] | Reference |

| AMG 232 | 0.6 | 9.1 | [13] |

| AM-8553 | 1.1 | 73 | [10] |

| Compound 6 | 3.0 | 430 | [10] |

| Compound 23 | 9.0 | 380 | [10][13] |

Experimental Protocol: MDM2-p53 Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This protocol describes a competitive binding assay to quantify the ability of a test compound to disrupt the interaction between GST-tagged MDM2 and a biotinylated p53-derived peptide.[4][14][15]

I. Principle: The assay relies on Förster Resonance Energy Transfer (FRET) between a Europium cryptate (Eu3+) conjugated anti-GST antibody (donor) and a second acceptor (e.g., XL665) conjugated to streptavidin. When the GST-MDM2 and biotin-p53 peptide interact, the donor and acceptor are brought into close proximity, resulting in a high FRET signal. A competing compound will disrupt this interaction, leading to a decrease in the FRET signal.[14]

II. Materials:

-

Recombinant human GST-MDM2 protein

-

Biotinylated p53 peptide (e.g., Biotin-SQETFSDLWKLLPEN-NH2)

-

Anti-GST antibody labeled with Europium cryptate (donor)

-

Streptavidin labeled with XL665 or d2 (acceptor)

-

Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA

-

Test compounds (this compound derivatives) dissolved in DMSO

-

Low-volume 384-well white plates

III. Step-by-Step Methodology:

-

Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense 1 µL of the compound dilutions into the wells of a 384-well plate. For control wells, dispense 1 µL of DMSO.

-

Reagent Preparation:

-

Prepare a solution of GST-MDM2 and biotin-p53 peptide in assay buffer at 2X the final desired concentration.

-

Prepare a detection mix containing the Eu3+-anti-GST antibody and Streptavidin-XL665 in assay buffer at 2X the final desired concentration.

-

-

Assay Assembly:

-

Add 10 µL of the GST-MDM2/biotin-p53 peptide solution to each well.

-

Add 10 µL of the detection mix to each well.

-

The final volume in each well should be 21 µL.

-

-

Incubation: Seal the plate and incubate at room temperature for 1 to 4 hours, protected from light.

-

Data Acquisition: Read the plate on an HTRF-compatible plate reader. Measure the fluorescence emission at 665 nm (acceptor) and 620 nm (donor) after excitation at 320 nm.

-

Data Analysis:

-

Calculate the HTRF ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.

-

Normalize the data using the high control (DMSO, no inhibitor) and low control (no GST-MDM2) wells.

-

Plot the normalized response against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Part 2: Inflammation - Quelling the Fire by Targeting the IKKβ/NF-κB and NLRP3 Inflammasome Pathways

Chronic inflammation is a key driver of numerous human diseases, including cancer, autoimmune disorders, and neurodegenerative conditions. This compound derivatives have shown promise as anti-inflammatory agents by modulating two central hubs of the inflammatory response: the IκB kinase (IKK)/NF-κB pathway and the NLRP3 inflammasome.

IKKβ and the NF-κB Signaling Cascade

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[16] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[17] Upon stimulation by pro-inflammatory signals like TNF-α or IL-1β, the IKK complex, composed of the catalytic subunits IKKα and IKKβ and the regulatory subunit NEMO, is activated.[18][19] IKKβ then phosphorylates IκBα, targeting it for ubiquitination and subsequent proteasomal degradation.[17] This releases NF-κB to translocate to the nucleus and initiate the transcription of inflammatory genes. Piperidinone-containing compounds have been identified as direct inhibitors of IKKβ kinase activity, thereby preventing NF-κB activation.[20][21]

Experimental Protocol: IKKβ Kinase Activity Assay (ADP-Glo™)

This protocol outlines a luminescent assay to measure the kinase activity of IKKβ and its inhibition by test compounds.[1][6][22]

I. Principle: The ADP-Glo™ Kinase Assay is a homogeneous, two-step assay. First, the IKKβ kinase reaction is performed, during which ATP is converted to ADP. In the second step, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Finally, the Kinase Detection Reagent is added to convert the generated ADP back to ATP, which is then used by a luciferase to produce a luminescent signal that is directly proportional to the IKKβ activity.[1][8]

II. Materials:

-

Recombinant human IKKβ enzyme

-

IKKtide substrate (e.g., KKKKERLLDDRHDSGLDSMKDEE)[22]

-

ATP

-

Kinase Reaction Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Test compounds dissolved in DMSO

-

White, opaque 96- or 384-well plates

III. Step-by-Step Methodology:

-

Kinase Reaction Setup:

-

Prepare a 2X solution of IKKβ and IKKtide substrate in Kinase Reaction Buffer.

-

Prepare a 2X solution of ATP in Kinase Reaction Buffer.

-

Dispense test compounds to the assay plate.

-

Add the 2X IKKβ/substrate mix to the wells.

-

Initiate the reaction by adding the 2X ATP solution. The final reaction volume is typically 5-10 µL.

-

-

Kinase Reaction Incubation: Incubate the plate at room temperature for 60 minutes.

-

ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.

-

Signal Generation: Add a 2X volume of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes.

-

Data Acquisition: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to DMSO controls and determine the IC50 value by fitting the data to a dose-response curve.

The NLRP3 Inflammasome